5-(2,5-Dimethoxyphenyl)-3-methylisoxazole
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Overview
Description
5-(2,5-Dimethoxyphenyl)-3-methylisoxazole: is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the 2,5-dimethoxyphenyl group and a methyl group on the isoxazole ring makes this compound unique and of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Dimethoxyphenyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to the isoxazole ring under acidic conditions . Another method involves the use of 2,5-dimethoxyphenylacetic acid as a starting material, which undergoes a series of reactions including halogenation, cyanation, and hydrolysis to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 5-(2,5-Dimethoxyphenyl)-3-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: In chemistry, 5-(2,5-Dimethoxyphenyl)-3-methylisoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. These derivatives may exhibit activity against certain diseases or conditions, making them valuable in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethoxyphenyl)-3-methylisoxazole involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing biological pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with similar structural features but different pharmacological effects.
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine): A potent hallucinogen with structural similarities but distinct biological activity.
2’,5’-Dimethoxyfentanyl: A fentanyl analogue with similar methoxy substitutions but different pharmacological properties.
Uniqueness: 5-(2,5-Dimethoxyphenyl)-3-methylisoxazole is unique due to its isoxazole ring structure combined with the 2,5-dimethoxyphenyl group. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C12H13NO3 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-(2,5-dimethoxyphenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C12H13NO3/c1-8-6-12(16-13-8)10-7-9(14-2)4-5-11(10)15-3/h4-7H,1-3H3 |
InChI Key |
IKIKZAPPSCCUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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